Cas no 16408-05-2 (2,1,3-Benzothiadiazole,4,7-dinitro-)
16408-05-2 structure
Product Name:2,1,3-Benzothiadiazole,4,7-dinitro-
CAS No:16408-05-2
MF:C6H2N4O4S
MW:226.16947889328
CID:167013
PubChem ID:305450
Update Time:2025-04-19
2,1,3-Benzothiadiazole,4,7-dinitro- Chemical and Physical Properties
Names and Identifiers
-
- 2,1,3-Benzothiadiazole,4,7-dinitro-
- 4,7-dinitro-2,1,3-benzothiadiazole
- 4,7-Dinitro-2,1,3-benzothiadiazol
- 4,7-dinitro-benzo[1,2,5]thiadiazole
- AC1L76UT
- NSC202426
- DTXSID30308122
- SCHEMBL15220551
- NSC-202426
- 16408-05-2
-
- Inchi: 1S/C6H2N4O4S/c11-9(12)3-1-2-4(10(13)14)6-5(3)7-15-8-6/h1-2H
- InChI Key: ALUQGDUUNXNHKC-UHFFFAOYSA-N
- SMILES: S1N=C2C(=CC=C(C2=N1)[N+](=O)[O-])[N+](=O)[O-]
Computed Properties
- Exact Mass: 225.97976
- Monoisotopic Mass: 225.98
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 262
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 146Ų
Experimental Properties
- Density: 1.836
- Boiling Point: 411.5°Cat760mmHg
- Flash Point: 202.7°C
- Refractive Index: 1.781
- PSA: 112.06
- LogP: 2.55410
2,1,3-Benzothiadiazole,4,7-dinitro- Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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